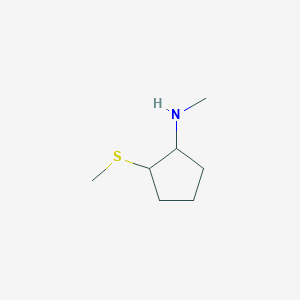

N-methyl-2-(methylsulfanyl)cyclopentan-1-amine

Vue d'ensemble

Description

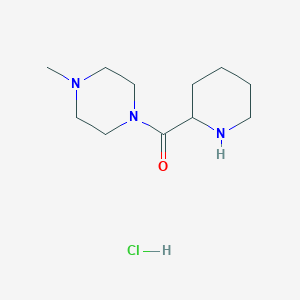

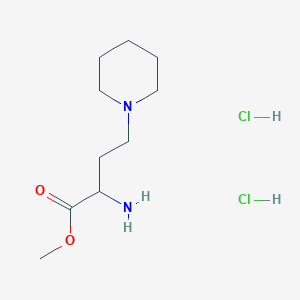

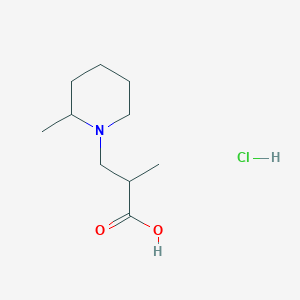

“N-methyl-2-(methylsulfanyl)cyclopentan-1-amine” is a chemical compound with the CAS Number: 1342785-50-5 . It has a molecular weight of 145.27 and its IUPAC name is N-methyl-2-(methylsulfanyl)cyclopentanamine .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H15NS/c1-8-6-4-3-5-7(6)9-2/h6-8H,3-5H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature .Applications De Recherche Scientifique

General and Efficient Method for Direct N-Monomethylation

A study by Feng Li et al. (2012) presents a method for the direct N-monomethylation of aromatic primary amines using methanol, highlighting an environmentally friendly approach with low catalyst loading and excellent selectivities for a broad substrate scope (Li et al., 2012).

Expedient Synthesis of N-Methyl- and N-Alkylamines

T. Senthamarai et al. (2018) discuss an expedient reductive amination process for synthesizing N-methylated and N-alkylated amines, emphasizing the use of cost-efficient and environmentally benign metal-based catalysts (Senthamarai et al., 2018).

Phase Transfer Catalysis (PTC) Sulfanylation

B. Wladislaw et al. (2004) report on the sulfanylation reactions of 2-methylsulfinylated cycloalkanones, comparing yields and diastereoselectivity of PTC and homogeneous-phase methods, and discussing the stability of sulfanylated methylsulfinyl derivatives (Wladislaw et al., 2004).

Synthesis of Cyclopentano-N-methylphosphatidylethanolamines

H. Pajouhesh and A. J. Hancock (1984) explore the amination of the bromoethylester of cyclopentano-phosphatidic acid, demonstrating the challenges and solutions in synthesizing N-methylpalmitamide and related compounds (Pajouhesh & Hancock, 1984).

Precipitating Non-aqueous Amine Systems for CO2 Absorption

H. Karlsson et al. (2019) investigate solvents to replace N-methyl-2-pyrrolidone (NMP) in CO2 absorption systems containing the amine 2-amino-2-methyl-1-propanol, aiming to reduce health risks associated with NMP handling (Karlsson et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

N-methyl-2-methylsulfanylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NS/c1-8-6-4-3-5-7(6)9-2/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUESANHNKGFEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

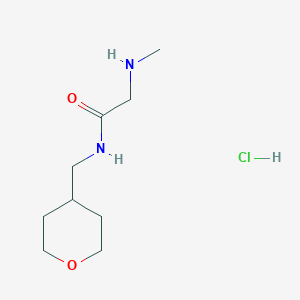

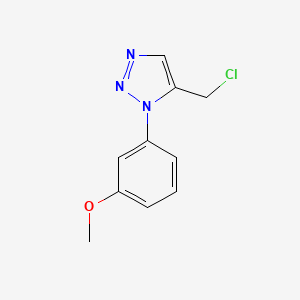

![(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456088.png)

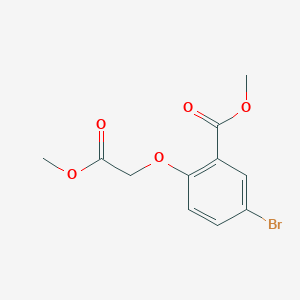

![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride](/img/structure/B1456095.png)

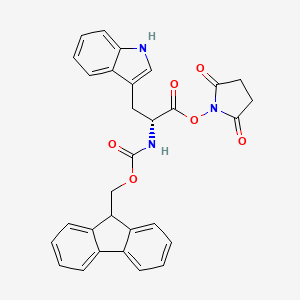

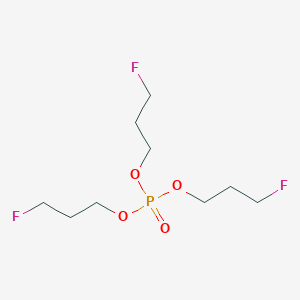

![4-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1456101.png)